molecular formula C20H29BN2O3 B1403277 1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1380304-51-7

1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1403277
CAS No.: 1380304-51-7
M. Wt: 356.3 g/mol
InChI Key: XQKAARMLLZJZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing boron and nitrogen atoms. The compound's Chemical Abstracts Service registry number is 1380304-51-7, providing unique identification within chemical databases. The molecular formula is established as C₂₀H₂₉BN₂O₃, with a calculated molecular weight of 356.27 grams per mole.

The nomenclature breakdown reveals several key structural components. The pyrazole ring serves as the parent heterocycle, numbered according to International Union of Pure and Applied Chemistry rules with nitrogen atoms at positions 1 and 2. The 4-position substitution incorporates the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronate ester. This boron-containing substituent represents a protected form of boronic acid functionality, which enhances stability and synthetic utility. The 1-position bears a 3-(benzyloxy)-2-methylpropyl substituent, introducing both steric bulk and lipophilicity to the molecule.

Alternative systematic names for this compound include 1-(3-benzyloxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole and variations that emphasize different aspects of the substitution pattern. The Simplified Molecular Input Line Entry System notation is documented as CC1(C)C(C)(C)OB(C2=CN(CC(C)COCC3=CC=CC=C3)N=C2)O1, which encodes the complete connectivity and stereochemical information.

Properties

IUPAC Name

1-(2-methyl-3-phenylmethoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29BN2O3/c1-16(14-24-15-17-9-7-6-8-10-17)12-23-13-18(11-22-23)21-25-19(2,3)20(4,5)26-21/h6-11,13,16H,12,14-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKAARMLLZJZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity comprehensively, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a pyrazole ring and a dioxaborolane moiety. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC₁₈H₂₃B₁O₄N
Molecular Weight307.29 g/mol
Log P (octanol-water partition coefficient)1.14 (MLOGP)
SolubilityHigh
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various pathogens.

Case Study: Antimicrobial Screening

In a comparative study of several pyrazole derivatives against Escherichia coli, Staphylococcus aureus, and Candida albicans, it was found that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin and ketoconazole .

Anti-inflammatory Activity

Pyrazoles are also known for their anti-inflammatory effects. Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

The proposed mechanism involves the inhibition of prostaglandin synthesis, leading to reduced inflammation and pain . This mechanism has been validated through in vitro assays where pyrazole compounds were shown to significantly lower the production of pro-inflammatory cytokines.

Cytotoxicity and Anticancer Activity

Emerging research suggests that certain pyrazole derivatives may possess anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer progression.

Case Study: Cytotoxic Effects

In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The cytotoxicity was assessed using MTT assays, revealing IC50 values in the micromolar range .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 17865-11-1, )
  • Substituents : Benzyl group at position 1.
  • Key Differences : Lacks the benzyloxy-2-methylpropyl side chain, reducing steric hindrance and lipophilicity.
  • Applications : Used in cross-coupling reactions; simpler structure may enhance reactivity in certain catalytic systems .
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 761446-44-0, )
  • Substituents : Methyl group at position 1.
  • Key Differences : Minimal steric bulk increases accessibility for coupling reactions.
  • Applications : Industrial-scale synthesis of agrochemicals and pharmaceuticals due to cost-effectiveness .
1-(2-Fluoro-3-methylbenzyl)-4-(boronate)-1H-pyrazole (CAS 1604036-95-4, )
  • Substituents : Fluorinated benzyl group at position 1.

Boronate Ester Modifications

3-Methoxy-1-methyl-4-(boronate)-1H-pyrazole (CAS 1911653-28-5, )
  • Substituents : Methoxy group at position 3.
1-Methyl-4-[4-(boronate)phenyl]-1H-pyrazole (BB32-0398, )
  • Substituents : Boronate-linked phenyl ring at position 4.
  • Key Differences : Extended conjugation may enhance photophysical properties or binding affinity in materials science applications .
Fluorinated Derivatives ()
  • Compounds like 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(boronate)-1H-pyrazole (CAS 2246773-50-0) exhibit improved bioavailability and target selectivity in medicinal chemistry due to fluorine’s electronegativity and small atomic radius .
Benzimidazole-Benzylpyrazole Hybrids ()

Comparative Data Table

Compound Name Substituent (Position 1) Molecular Weight Key Properties/Applications Reference
Target Compound 3-(Benzyloxy)-2-methylpropyl ~355.3* High steric bulk; cross-coupling intermediates -
1-Benzyl-4-(boronate)-1H-pyrazole Benzyl 298.2 Simplified structure for catalytic reactions
1-Methyl-4-(boronate)-1H-pyrazole Methyl 194.1 Cost-effective agrochemical intermediate
1-(2-Fluoro-3-methylbenzyl)-4-(boronate)-1H-pyrazole 2-Fluoro-3-methylbenzyl 348.2 Enhanced metabolic stability
3-Methoxy-1-methyl-4-(boronate)-1H-pyrazole Methyl (1), Methoxy (3) 238.1 Electronic modulation for regioselectivity

*Estimated based on molecular formula.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a two-step approach:

  • Step 1: Preparation of the substituted pyrazole core with the desired alkyl side chain (here, the 3-(benzyloxy)-2-methylpropyl group) attached at the N1 position.
  • Step 2: Introduction of the boronic ester group at the C4 position of the pyrazole ring, typically as a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

Preparation of the N-Substituted Pyrazole Intermediate

The N1-substituted pyrazole with a benzyloxyalkyl side chain can be synthesized by nucleophilic substitution reactions starting from 4-bromo- or 4-substituted pyrazoles or by alkylation of pyrazole derivatives.

  • Alkylation of Pyrazole:
    The pyrazole nitrogen (N1) is alkylated using a suitable alkyl halide bearing the benzyloxy group. For example, 3-(benzyloxy)-2-methylpropyl bromide can be reacted with pyrazole under basic conditions to yield the N-substituted pyrazole.

  • Typical Conditions:

    • Base: Sodium hydride (NaH) or cesium carbonate (Cs2CO3)
    • Solvent: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile
    • Temperature: Reflux or moderate heating (50–80°C)
    • Time: 16–24 hours

This method is analogous to the alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 1-bromo-2-methoxyethane to form 1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, as reported in literature.

Installation of the Boronic Ester Group

The boronic ester group at the C4 position of the pyrazole is typically introduced via:

  • Borylation of Halopyrazoles:
    Starting from 4-bromopyrazole derivatives, a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron (B2pin2) is employed to install the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety.

  • Typical Reaction Conditions:

    • Catalyst: Pd(dppf)Cl2, Pd(PPh3)4, or PEPPSI-type palladium complexes
    • Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)
    • Solvent: 1,4-dioxane, toluene, or ethanol-water mixtures
    • Temperature: 80–110°C
    • Time: 6–18 hours
    • Atmosphere: Inert (nitrogen or argon)

This method is well documented for pyrazole boronate esters and is consistent with the preparation of related compounds such as 1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Representative Synthetic Procedure

A plausible synthetic route for 1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is as follows:

Step Reagents and Conditions Description Yield/Notes
1 4-Bromo-1H-pyrazole + 3-(benzyloxy)-2-methylpropyl bromide, NaH, THF, reflux, 24 h N1-Alkylation of pyrazole with benzyloxyalkyl bromide Moderate to good yield expected
2 N1-substituted 4-bromopyrazole + B2pin2, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 80°C, 12 h, N2 Miyaura borylation to install pinacol boronate ester at C4 High yield, purification by chromatography

Analytical Data and Purification

  • Purification: Column chromatography on silica gel using ethyl acetate/cyclohexane mixtures, followed by preparative HPLC if needed.
  • Characterization:
    • Mass spectrometry (MS) showing molecular ion peak consistent with the boronate ester (e.g., [M+H]+ at expected m/z).
    • NMR spectroscopy (1H, 13C) confirming substitution pattern and integrity of benzyloxy and boronate ester groups.
    • HPLC retention times to confirm purity.

Summary Table of Preparation Parameters

Parameter Typical Value / Condition Comments
Alkylation Base NaH or Cs2CO3 Strong base needed for N-alkylation
Alkylation Solvent THF, DMF, or Acetonitrile Polar aprotic solvents preferred
Alkylation Temperature 50–80°C or reflux Ensures complete reaction
Borylation Catalyst Pd(dppf)Cl2, Pd(PPh3)4, or PEPPSI Efficient for Miyaura borylation
Borylation Base KOAc or K2CO3 Facilitates transmetallation
Borylation Solvent 1,4-Dioxane or Toluene High boiling solvents for heating
Borylation Temperature 80–110°C Optimal for catalytic activity
Reaction Time 6–24 hours Sufficient for completion
Atmosphere Nitrogen or Argon Prevents oxidation

Q & A

Q. What are the recommended synthetic routes for preparing 1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The compound is typically synthesized via Suzuki-Miyaura coupling , which leverages the boronate group’s reactivity. A general protocol involves:

  • Step 1 : Preparation of the boronate precursor (e.g., 4-bromo-1H-pyrazole derivative).
  • Step 2 : Coupling with a benzyloxy-containing aryl/alkyl halide using Pd(PPh₃)₄ (0.5–1.0 mol%) and K₃PO₄ as a base in a degassed DMF/water solvent system under reflux (80–100°C, 12–24 hours) .
  • Step 3 : Purification via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product (yields: 45–65%).
    Key considerations : Ensure anhydrous conditions for boronate stability and monitor reaction progress via TLC or LC-MS.

Q. How should researchers characterize the structure and purity of this compound?

A multi-technique approach is essential:

  • 1H/13C NMR : Confirm the benzyloxy group (δ 4.5–5.0 ppm for OCH₂Ph) and boronate methyl signals (δ 1.2–1.3 ppm) .
  • 11B NMR : Verify boronate integrity (δ 28–32 ppm for dioxaborolane) .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., crystal growth in ethyl acetate/hexane) .
  • HPLC-MS : Assess purity (>98%) and detect byproducts (C18 column, acetonitrile/water mobile phase) .

Q. What are the best practices for handling and storing this compound?

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in airtight, amber vials to prevent boronate hydrolysis .
  • Solubility : Use anhydrous DMSO or THF for dissolution; avoid protic solvents (e.g., water, methanol) unless reaction conditions explicitly require them .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields when synthesizing this compound?

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands (XPhos, SPhos) to enhance cross-coupling efficiency .
  • Solvent optimization : Compare DMF/H₂O with toluene/ethanol systems to balance reactivity and boronate stability.
  • Temperature control : Lower temperatures (50–60°C) may reduce side reactions while maintaining coupling rates.

Table 1 : Representative Reaction Optimization Parameters

ParameterTested RangeOptimal ConditionImpact on Yield
Catalyst Loading0.5–2.0 mol% Pd(PPh₃)₄1.0 mol%+15% yield
Solvent SystemDMF/H₂O vs. Toluene/EtOHDMF/H₂O (4:1)Higher stability
Reaction Time6–24 hours18 hoursBalance purity

Q. How can discrepancies in NMR data be resolved during structural analysis?

  • Dynamic effects : Use variable-temperature NMR to assess rotational barriers (e.g., benzyloxy group conformation) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., methylpropyl chain protons) .
  • Isotopic labeling : Synthesize deuterated analogs to confirm assignments for complex splitting patterns.

Q. What strategies mitigate boronate decomposition during synthetic workflows?

  • Protecting groups : Introduce triisopropyl boronate esters for enhanced stability under basic conditions .
  • Acid scavengers : Add molecular sieves or tertiary amines to neutralize trace HCl in reaction mixtures.
  • Real-time monitoring : Use inline FTIR or Raman spectroscopy to detect boronate degradation (B-O bond cleavage at ~1350 cm⁻¹) .

Q. How can computational modeling aid in predicting reactivity or biological activity?

  • DFT calculations : Model the boronate’s electrophilicity to predict coupling efficiency with aryl halides .
  • Docking studies : Screen for potential biological targets (e.g., kinases) using the pyrazole core’s π-π stacking propensity .

Q. How should researchers design analogs to explore structure-activity relationships (SAR)?

  • Variations : Modify the benzyloxy group (e.g., electron-withdrawing substituents) or replace the boronate with other electrophilic moieties.
  • Biological assays : Test analogs for inhibitory activity in enzyme assays (e.g., proteases, kinases) using methods from .

Table 2 : Key SAR Modifications and Outcomes

Modification SiteExample ChangeObserved Activity ShiftReference
Benzyloxy Substituent–OCH₃ → –NO₂Increased hydrophilicity
Boronate EsterBpin → BF₃KEnhanced aqueous stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.